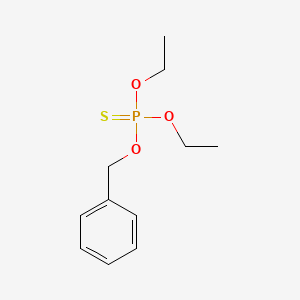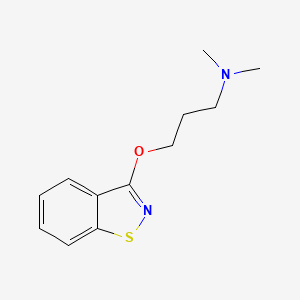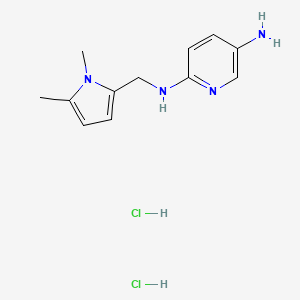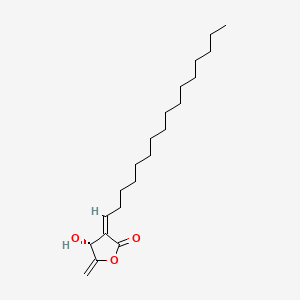
2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- is a complex organic compound belonging to the furanone family. Furanones are heterocyclic compounds containing a furan ring with a ketone group. This specific compound is characterized by its unique structure, which includes a hexadecylidene group, a hydroxy group, and a methylene group. Furanones are known for their diverse biological activities and are found in various natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- typically involves the intramolecular cyclization of 4-hydroxyalkynones in the presence of potassium hydroxide (KOH) at room temperature . This method yields biologically potent furanones in moderate-to-good yields. The preparation of 4-hydroxyalkynones can be achieved through the reaction of acid chloride and terminal alkyne in the presence of copper iodide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different furanone derivatives, while reduction can lead to the formation of alcohols or other reduced compounds.
Applications De Recherche Scientifique
2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It exhibits various biological activities, including antifungal and antiproliferative properties.
Medicine: The compound’s biological activities make it a potential candidate for drug development, particularly in the treatment of fungal infections and cancer.
Industry: Furanones are used in the flavor and fragrance industry due to their aromatic properties.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- involves its interaction with biological nucleophiles through conjugate addition. This interaction allows the compound to act as an alkylating agent, modifying biological molecules and exerting its biological effects . The specific molecular targets and pathways involved depend on the biological context and the specific activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties and used in the food industry.
Bullatenone: Exhibits antifungal activity and is isolated from natural sources.
2-Pyrone and its derivatives: These compounds have similar reactivity and are used in various chemical applications.
Uniqueness
2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- is unique due to its specific structure, which includes a hexadecylidene group, a hydroxy group, and a methylene group
Propriétés
Numéro CAS |
170212-28-9 |
|---|---|
Formule moléculaire |
C21H36O3 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(3Z,4R)-3-hexadecylidene-4-hydroxy-5-methylideneoxolan-2-one |
InChI |
InChI=1S/C21H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-20(22)18(2)24-21(19)23/h17,20,22H,2-16H2,1H3/b19-17-/t20-/m0/s1 |
Clé InChI |
HFEZVKMFKXUREP-BAJRHXEMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C\1/[C@H](C(=C)OC1=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





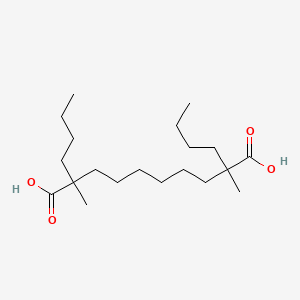
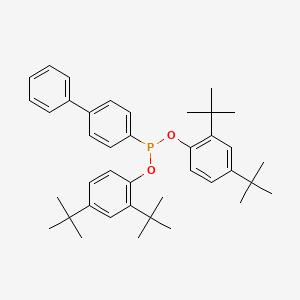
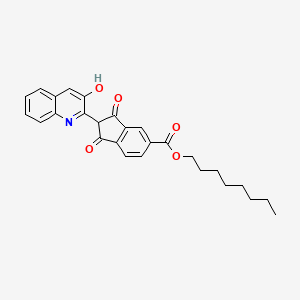

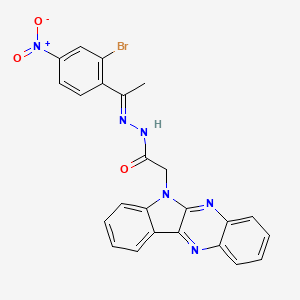

![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)

